LogP-Driven Differentiation in Lipophilicity and Predicted ADME Properties
The target compound exhibits a distinct lipophilicity profile, with a calculated LogP of 2.22 . This value differentiates it from other imidazo[1,2-a]pyridine analogs, such as the unsubstituted core imidazo[1,2-a]pyridine-3-carbaldehyde (LogP ~1.1), and is critical for predicting its behavior in biological systems. The presence of both the bromine and methyl substituents significantly increases lipophilicity compared to mono-substituted analogs, thereby modulating membrane permeability and non-specific binding [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | 2.21770 (calculated) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-3-carbaldehyde (core structure): ~1.1 (calculated) |
| Quantified Difference | Δ LogP ≈ +1.1 |
| Conditions | Calculated using the Bond SAR method. |
Why This Matters
This quantifiable difference in lipophilicity allows researchers to select this specific building block to fine-tune the physicochemical properties of lead compounds, impacting critical parameters like cell permeability and in vivo clearance.
- [1] Quattrini, L.; Gelardi, E. L. M.; Coviello, V.; Sartini, S.; Ferraris, D. M.; Mori, M.; Nakano, I.; Garavaglia, S.; La Motta, C. Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. J. Med. Chem. 2020, 63 (9), 4661–4680. View Source
